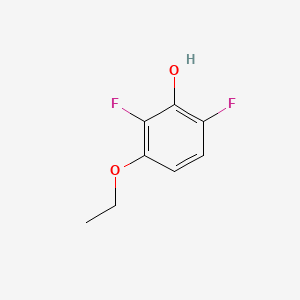

3-Ethoxy-2,6-difluorophenol

Description

Contextualization within the Field of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical sciences. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and ability to bind to biological targets. numberanalytics.comnumberanalytics.com This has led to the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com In fact, it's estimated that about one-fifth of all pharmaceuticals contain fluorine. wikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the increased stability of fluorinated compounds. wikipedia.org This stability is particularly advantageous in the development of drugs and agrochemicals, as it can lead to enhanced efficacy and a longer half-life. numberanalytics.commdpi.com

Strategic Importance as a Fluorinated Phenolic Scaffold

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are important in their own right, exhibiting a range of biological activities. nih.gov When combined with fluorine atoms, as in the case of 3-Ethoxy-2,6-difluorophenol, the resulting fluorinated phenolic scaffold becomes a highly versatile tool for chemists. This structural motif serves as a key building block in the synthesis of a variety of more complex molecules with potential applications in medicine and materials science.

The presence of both the ethoxy and difluoro groups on the phenol (B47542) ring provides a unique combination of properties. The fluorine atoms can enhance lipophilicity, which affects how a molecule is absorbed and distributed in biological systems, and can also influence the acidity of the phenolic hydroxyl group. core.ac.uk The ethoxy group can also modulate the molecule's properties and provide an additional site for chemical modification. These features make this compound and similar structures valuable starting materials for creating novel compounds with tailored characteristics.

Overview of Current Research Trajectories and Gaps for the Chemical Compound

Current research involving fluorinated phenols, including structures related to this compound, is focused on several key areas. In medicinal chemistry, these compounds are used as intermediates in the synthesis of potential new drugs. For example, the related compound 3-Ethoxy-2,6-difluorophenylboronic acid is utilized in Suzuki coupling reactions to create complex molecules for targeted cancer therapies. chemimpex.com

In materials science, fluorinated phenols are being investigated for the development of advanced polymers and other materials. For instance, 2,6-difluorophenol (B125437) can undergo oxidative polymerization to create poly(2,6-difluoro-1,4-phenylene oxide), a type of polymer. chemicalbook.com

While the synthesis and some applications of related fluorinated phenols are documented, there appear to be gaps in the publicly available research specifically on this compound itself. Much of the available information comes from chemical supplier catalogs, which provide basic properties but limited in-depth research findings. sigmaaldrich.comchemicalbook.comregentchemicals.com.sg There is a clear opportunity for further investigation into the specific reactivity, biological activity, and material science applications of this particular compound. Detailed studies on its synthesis, characterization, and potential uses would contribute valuable knowledge to the field of organofluorine chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8F2O2 | uni.lu |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1092461-31-8 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% - 98% | sigmaaldrich.comregentchemicals.com.sg |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBIYPQQWRPKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Ethoxy 2,6 Difluorophenol

Established Synthetic Pathways to 3-Ethoxy-2,6-difluorophenol

The synthesis of this compound can be approached through several established routes, primarily involving the sequential functionalization of a benzene (B151609) ring. These methods often rely on the careful orchestration of directing group effects and the use of specific reagents to achieve the desired regiochemistry.

Approaches Involving Halogenated Phenol (B47542) Precursors

A common strategy for the synthesis of polysubstituted phenols involves the use of readily available halogenated precursors. In the case of this compound, a plausible route starts from 2,6-difluorophenol (B125437). This starting material can be first halogenated at the 3-position, followed by the introduction of the ethoxy group.

One potential precursor is 3-Bromo-2,6-difluorophenol. This intermediate can be synthesized through the bromination of 2,6-difluorophenol. The bromine atom at the 3-position can then be subjected to a nucleophilic substitution or a cross-coupling reaction to introduce the ethoxy group. However, direct nucleophilic aromatic substitution of the bromine might be challenging. A more viable approach would involve a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann-type coupling with sodium ethoxide. The reactivity in such coupling reactions is influenced by the position of the halogen; for instance, 4-bromo-2,6-difluorophenol (B12419) shows higher efficiency in Suzuki-Miyaura couplings compared to the 3-bromo isomer due to electronic factors.

A generalized representation of this approach is outlined below:

Table 1: Proposed Synthesis via Halogenated Phenol Precursor

| Step | Reactant | Reagents and Conditions | Product | Notes |

| 1 | 2,6-Difluorophenol | Brominating agent (e.g., NBS, Br₂) | 3-Bromo-2,6-difluorophenol | Regioselective bromination at the 3-position is required. |

| 2 | 3-Bromo-2,6-difluorophenol | Sodium ethoxide, Palladium or Copper catalyst, Ligand | This compound | Cross-coupling reaction to form the ether linkage. |

This table represents a proposed synthetic route based on established chemical principles.

Ethoxylation Strategies for Functional Group Introduction

The introduction of the ethoxy group is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a fundamental and widely used method for forming ethers from an organohalide and an alkoxide. nih.govmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com

In the context of synthesizing this compound, the Williamson ether synthesis would typically involve the reaction of a suitable 2,6-difluorophenol derivative with an ethylating agent. For example, if starting with a precursor where the 3-position is already functionalized with a group that can be converted to a hydroxyl group, the phenolic proton can be deprotonated with a base like sodium hydride to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comorganicchemistrytutor.comnumberanalytics.com

Alternatively, ethoxylation can be achieved by reacting the appropriate phenol with ethylene (B1197577) oxide. chemicalbook.com This reaction is typically catalyzed by a base and results in the formation of an alcohol ethoxylate. chemicalbook.com

Table 2: General Ethoxylation Reaction Parameters

| Parameter | Description |

| Alkoxide Formation | A strong base (e.g., NaH, KH) is used to deprotonate the phenol. |

| Alkylating Agent | A primary alkyl halide (e.g., ethyl iodide, ethyl bromide) is preferred to minimize elimination side reactions. masterorganicchemistry.com |

| Solvent | Aprotic polar solvents like THF or DMF are commonly used. masterorganicchemistry.com |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures depending on the reactivity of the substrates. |

Regioselective Fluorination Techniques

While the target molecule contains fluorine atoms, a more common synthetic strategy involves starting with a pre-fluorinated scaffold like 2,6-difluorophenol rather than introducing the fluorine atoms at a later stage. This is due to the often harsh conditions and potential for lack of regioselectivity in direct fluorination of complex aromatic systems. However, should a synthetic route require it, modern fluorination techniques could be employed.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce fluorine atoms onto an aromatic ring. smolecule.com The regioselectivity of such reactions is often directed by existing substituents on the ring. For instance, directed ortho-metalation followed by fluorination is a powerful strategy for the regioselective introduction of fluorine. jst.go.jp

Novel and Emerging Synthetic Routes

The field of organic synthesis is continuously evolving, with new methodologies offering more efficient and selective ways to construct complex molecules.

Sigmatropic Dearomatization-Rearomatization Sequences for Phenol Functionalization

A novel approach for the functionalization of phenols involves a sequence of sigmatropic dearomatization followed by rearomatization. nih.govjst.go.jpkyoto-u.ac.jpnih.gov This strategy has been successfully applied to the regioselective difunctionalization of 2,6-difluorophenols. nih.govkyoto-u.ac.jp The reaction is initiated by a Pummerer-type reaction of the phenol with an aryl sulfoxide, which, after a nih.govnih.gov sigmatropic rearrangement, generates a dearomatized cyclohexadienone intermediate. nih.govjst.go.jpkyoto-u.ac.jpnih.gov This intermediate can then undergo a Michael addition with a nucleophile at the 3-position, followed by the elimination of hydrogen fluoride (B91410) to afford a 2,5-difunctionalized phenol. kyoto-u.ac.jp

While this methodology has been demonstrated with various nucleophiles, its application for the direct introduction of an ethoxy group would require the use of an ethoxide nucleophile in the Michael addition step. This could provide a novel and regioselective route to this compound derivatives.

Metalation and Boronation Methodologies for Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgnih.gov In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can then react with an electrophile. organic-chemistry.org For the synthesis of this compound, one could envision a scenario where a protected 2,6-difluorophenol is first functionalized at the 3-position via a DoM strategy. For instance, a protected 2,6-difluorophenol could be subjected to ortho-lithiation directed by the protected hydroxyl group, followed by reaction with an electrophile that can later be converted to an ethoxy group.

Boronation methodologies, often followed by Suzuki-Miyaura cross-coupling, provide another versatile route for C-C and C-O bond formation. organic-chemistry.org A potential strategy could involve the selective ortho-borylation of a protected 2,6-difluorophenol, followed by a Suzuki-Miyaura coupling reaction with a suitable partner to introduce the ethoxy functionality. A patent for the synthesis of the related 4-ethoxy-2,3-difluorophenol (B141254) utilizes a Grignard reagent formation followed by boronation and subsequent oxidation to yield the phenol. google.com A similar approach could potentially be adapted for the synthesis of this compound.

Table 3: Potential Application of Boronation in Synthesis

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Grignard Formation | 1-Bromo-2,6-difluoro-3-ethoxybenzene, Mg, THF | 3-Ethoxy-2,6-difluorophenylmagnesium bromide |

| 2 | Boronation | Trimethyl borate | 3-Ethoxy-2,6-difluorophenylboronic acid |

| 3 | Oxidation | H₂O₂, base | This compound |

This table outlines a hypothetical synthetic pathway inspired by the synthesis of a similar compound. google.com

Catalytic Approaches in the Synthesis of this compound Analogues

The synthesis of analogues of this compound often employs catalytic methods to enhance efficiency and selectivity. For instance, the synthesis of metallophthalocyanine complexes, which are analogues in terms of containing substituted phenolic moieties, involves cyclotetramerization in the presence of anhydrous metal salts like CoCl₂, CuCl₂, Zn(CH₃COO)₂, and MnCl₂. researchgate.net This process is typically carried out in a high-boiling solvent such as n-pentanol with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at reflux temperatures under a nitrogen atmosphere. researchgate.net The resulting complexes exhibit good solubility in common organic solvents due to the peripheral substituents. researchgate.net

Another catalytic approach involves the use of Lewis acids, such as iron(III) bromide (FeBr₃), to enhance regioselectivity in halogenation reactions of related difluorophenols. In the synthesis of more complex molecules, palladium catalysts are frequently used. For example, the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, utilizes palladium catalysts to couple organoboron compounds with organic halides. rsc.org This reaction is instrumental in creating complex aryl structures from simpler building blocks. Similarly, palladium(II) and copper(I) co-catalyzed cross-coupling reactions are employed in the synthesis of bicyclic enediynes from bicycloalkenylbis(phenyliodonium) triflates and alkynylstannanes. acs.org

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is characterized by the interplay of its ethoxy, hydroxyl, and fluorine substituents, which dictates its reactivity in various organic transformations.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The aromatic ring of fluorinated phenols is susceptible to both nucleophilic and electrophilic substitution reactions. The fluorine atoms, being strong electron-withdrawing groups, activate the ring towards nucleophilic aromatic substitution (SNA_r). nih.gov This allows for the displacement of fluorine atoms by other nucleophiles, such as amines or thiols, under appropriate conditions. The presence of a nitro group ortho or para to a halogen can further facilitate SNA_r reactions. mdpi.com For instance, the substitution of a fluorine atom by an ethoxy group can occur in the presence of a para-nitro group and an ortho-chlorine atom. mdpi.com

Conversely, the hydroxyl and ethoxy groups are electron-donating and direct electrophilic aromatic substitution (EAS) to the ortho and para positions. youtube.com Common EAS reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation is carried out with sulfur trioxide (SO₃) in the presence of sulfuric acid, forming HSO₃⁺ as the electrophile. masterorganicchemistry.com The regioselectivity of these reactions is governed by the combined directing effects of all substituents on the ring. For example, in 3,5-difluoro-2-ethoxyphenol, electrophilic substitution is directed to the 4- and 6-positions, which are meta to the fluorine atoms. vulcanchem.com

Coupling Reactions Involving the Phenolic and Fluorinated Sites

The phenolic hydroxyl group and the fluorinated aromatic ring of this compound and its analogues can participate in various coupling reactions to form more complex structures. The Suzuki-Miyaura coupling is a prominent example, where a palladium catalyst facilitates the reaction between an organoboron reagent and an organic halide. rsc.org This reaction is widely used for creating biaryl linkages.

Another important transformation is the C-F arylation of polyfluorophenols, which can be achieved through a sigmatropic dearomatization/defluorination sequence. kyoto-u.ac.jp This method involves an interrupted Pummerer reaction with aryl sulfoxides, followed by a au.dkau.dk sigmatropic rearrangement and a zinc-mediated defluorinative rearomatization. kyoto-u.ac.jp This strategy provides a route to polyfluorinated biaryls that are otherwise difficult to synthesize. kyoto-u.ac.jp

Formation of Complex Organic Molecules utilizing this compound as a Building Block

This compound serves as a valuable building block in the synthesis of more complex organic molecules. cymitquimica.com Its unique electronic properties, with the electron-donating ethoxy group and electron-withdrawing fluorine atoms, make it a versatile intermediate in pharmaceutical and agrochemical synthesis. For instance, it can be used to construct fragments of natural products or other biologically active compounds. The synthesis of the C26-C37 fragment of Calyculin C, a protein phosphatase inhibitor, showcases the use of highly functionalized building blocks in constructing complex molecular architectures. acs.org The synthesis of β-amino alcohols, which are important pharmaceutical intermediates, can be achieved through the 1,2-amino oxygenation of alkenes, a process that can be influenced by the use of fluorinated solvents. ua.es

Reductive De-fluorination Studies and Mechanistic Insights

Reductive defluorination is a significant reaction for modifying fluorinated aromatic compounds. mdpi.com One strategy for C-F transformation involves a sigmatropic dearomatization/defluorination process. nih.gov This method has been used to synthesize fluorinated benzofurans from polyfluorophenols. The key steps include an interrupted Pummerer reaction, a au.dkau.dk sigmatropic rearrangement, and a zinc-mediated reductive removal of fluoride from the dearomatized intermediate. nih.gov Mechanistic studies have highlighted the characteristic reactivity of polyfluorophenols in this system. nih.gov

Another approach to reductive defluorination involves the use of hydrated electrons (e_aq⁻), which are powerful reducing agents. au.dk These can be generated photochemically, for example, in a UV/phenol/dithionite system, leading to effective defluorination of per- and polyfluoroalkyl substances (PFAS). au.dk The mechanism of defluorination by heme dehaloperoxidases has also been investigated, revealing a process that starts with hydrogen atom abstraction from the phenol group, followed by OH rebound and subsequent fluorine release. acs.org

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The application of green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance, aiming to develop more environmentally benign and efficient processes. dovepress.comresearchgate.net Key goals include reducing the use of hazardous reagents, minimizing waste, and improving atom economy. cas.cn

Traditional fluorination methods often rely on hazardous reagents like elemental fluorine (F₂) or antimony trifluoride (SbF₃). dovepress.comcas.cn Greener alternatives are being explored, such as the use of nucleophilic fluoride sources like alkali metal fluorides. dovepress.com The development of catalytic methods that operate under mild conditions with high selectivity is a central theme in green fluorine chemistry. dovepress.com

Organic electrosynthesis has emerged as a sustainable platform for chemical manufacturing, utilizing electricity as a "green" reagent. ua.es The use of fluorinated solvents, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in electrosynthesis can significantly influence reaction outcomes by actively interacting with substrates and intermediates, leading to improved chemo- and regioselectivity. ua.es These solvents can play a crucial role in C-H functionalization and cross-dehydrogenative coupling reactions, avoiding the need for pre-functionalized starting materials. ua.es

The replacement of hazardous solvents is another key aspect of green chemistry. For example, in electrophilic fluorination reactions, replacing hydrogen atom-donating solvents like tetrahydrofuran (B95107) with alternatives like a mixture of perfluorodecalin (B110024) and dichloromethane (B109758) has been shown to dramatically improve reaction yields. dovepress.com

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS Number: 1092461-31-8), no specific, publicly available research findings, data tables, or spectra could be located in peer-reviewed literature, patent databases, or chemical supplier technical documentation.

The request for an article detailing the advanced spectroscopic and analytical characterization of this specific compound cannot be fulfilled at this time due to the absence of the necessary underlying data for the following outlined sections:

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethoxy 2,6 Difluorophenol

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, offers exceptional accuracy for molecular formula confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of a molecule. For 3-Ethoxy-2,6-difluorophenol (C₈H₈F₂O₂), the monoisotopic mass is calculated to be 174.04924 Da. uni.lu HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, thereby confirming the molecular formula.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like phenols. It allows for the detection of the intact molecule, often as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. ESI-MS can be coupled with liquid chromatography (LC) for the separation and detection of this compound in complex mixtures. researchgate.net This technique is also valuable for studying the hydrolysis of the compound, where the appearance of new ions corresponding to hydrolysis products could be monitored over time.

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, quantified as its collision cross section (CCS). nih.gov Predicted CCS values for various adducts of this compound have been calculated, offering insights into its gas-phase conformation. uni.lu These predicted values can be compared with experimental CCS measurements to gain a deeper understanding of the compound's three-dimensional structure. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.05652 | 129.8 |

| [M+Na]⁺ | 197.03846 | 140.1 |

| [M-H]⁻ | 173.04196 | 130.4 |

| [M+NH₄]⁺ | 192.08306 | 150.1 |

| [M+K]⁺ | 213.01240 | 137.8 |

| [M+H-H₂O]⁺ | 157.04650 | 123.2 |

| [M+HCOO]⁻ | 219.04744 | 151.5 |

| [M+CH₃COO]⁻ | 233.06309 | 178.6 |

| [M+Na-2H]⁻ | 195.02391 | 134.9 |

| [M]⁺ | 174.04869 | 129.2 |

| [M]⁻ | 174.04979 | 129.2 |

| Data sourced from PubChemLite. uni.lu |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from impurities and for assessing its purity.

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of phenolic compounds. scirp.org For this compound, an HPLC method coupled with a UV detector would be suitable for purity assessment. sigmaaldrich.com The aromatic ring in the molecule will absorb UV light, allowing for sensitive detection. nih.gov By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. A typical purity for commercially available this compound is 98%. sigmaaldrich.com

X-ray Crystallography of this compound Derivatives for Solid-State Structural Determination

Computational and Theoretical Chemistry Investigations of 3 Ethoxy 2,6 Difluorophenol

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies for Optimized Geometries

While specific optimized geometry parameters for 3-Ethoxy-2,6-difluorophenol are not published, Density Functional Theory (DFT) is the standard method for such determinations. This computational technique is used to find the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to achieve a precise three-dimensional structure. These calculations are foundational for further computational analysis.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For this compound, while specific values are not documented, the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy and hydroxyl groups would influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions, colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ethoxy groups, as well as the fluorine atoms, due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light and are important for applications in optoelectronics. These properties are related to the molecular polarizability (α) and hyperpolarizability (β). While specific NLO data for this compound is not available, computational studies on substituted phenols suggest that the presence of both electron-donating and electron-withdrawing groups can enhance NLO properties. The interplay of the ethoxy, hydroxyl, and fluoro substituents on the aromatic ring of this compound would be expected to influence its molecular polarizability and hyperpolarizability.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies on Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities. There are no specific QSAR studies published for this compound. However, QSAR studies on other fluorinated phenols have been conducted to predict their biological activities, such as toxicity or enzyme inhibition. Such studies typically use molecular descriptors derived from the compound's structure, including electronic, steric, and hydrophobic parameters, to build a predictive model. The development of a QSAR model for a series of compounds including this compound would require experimental biological activity data for the entire series.

Influence of Fluorine and Ethoxy Substituents on Electronic Profiles and Reactivity

The electronic characteristics and chemical reactivity of this compound are significantly governed by the interplay of its substituent groups: two fluorine atoms and one ethoxy group attached to the phenol (B47542) ring. Computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into how these substituents modulate the molecule's properties.

The ethoxy group (-OCH2CH3) at the 3-position is a potent electron-donating group (EDG) through resonance, enriching the electron density of the aromatic ring. Conversely, the fluorine atoms at the 2- and 6-positions are electron-withdrawing groups (EWGs) due to their high electronegativity, which pulls electron density from the ring via an inductive effect. nih.gov This creates a complex electronic environment where opposing effects are at play.

Furthermore, the fluorine atoms provide a stabilizing effect on the phenoxyl radical formed after hydrogen donation. acs.org This stabilization, combined with the polar effects of the substituents, can be interpreted through computed electrostatic potentials and spin densities to predict reactivity. acs.org The presence of ortho-substituents can also introduce steric hindrance, which may influence the accessibility of the hydroxyl group to reacting species. ustc.edu.cn

Table 1: Influence of Substituents on the Properties of the Phenol Ring

| Substituent Group | Position | Electronic Effect | Influence on O-H Bond Dissociation Enthalpy (BDE) |

|---|---|---|---|

| Ethoxy (-OCH2CH3) | 3 | Electron-Donating (Resonance) | Tends to decrease BDE |

| Fluorine (-F) | 2, 6 | Electron-Withdrawing (Inductive) | Tends to increase BDE |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a powerful computational technique used to predict how a small molecule, such as this compound, interacts with a macromolecular target, typically a protein or enzyme, at an atomic level. ijirt.org This in-silico method helps to identify potential biological targets and elucidate the binding mechanisms that could be responsible for a compound's biological activity. ijirt.orgnih.gov

For this compound, docking simulations can reveal the preferred binding pose within the active site of a target protein and quantify the strength of the interaction, often expressed as a binding energy or docking score. nih.gov The specific substituents of the molecule play a crucial role in these interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a primary site for hydrogen bonding, acting as a hydrogen bond donor. The electronegative fluorine atoms can also act as weak hydrogen bond acceptors. brighton.ac.uk DFT calculations on similar systems have shown that fluorination can enhance the hydrogen bond donor strength of the phenolic hydroxyl group. brighton.ac.uk

Hydrophobic and Electrostatic Interactions: The ethoxy group and the phenyl ring contribute to hydrophobic interactions within nonpolar pockets of a protein's active site. The distribution of charge across the molecule, influenced by the polar C-F bonds and the C-O bonds, governs electrostatic interactions with charged or polar amino acid residues.

Aryl Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions with corresponding residues in the binding site.

Docking studies on ortho-substituted phenols have been used to discern whether a molecule is likely to act as a substrate or an inhibitor for enzymes like tyrosinase. mdpi.com By simulating the binding of this compound to various known biological targets, researchers can generate hypotheses about its potential pharmacological effects. For example, docking studies have revealed high binding affinities of various phenolic compounds against human pancreatic α-amylase, suggesting potential antidiabetic activity. nih.gov

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic -OH group | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, His |

| Fluorine atoms | Weak Hydrogen Bond Acceptor, Halogen Bonding | Asn, Gln, Arg, Lys |

| Ethoxy group | Hydrophobic Interaction | Val, Leu, Ile, Phe, Trp |

| Phenyl ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, His |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data to confirm their structure and understand their electronic environment. Density Functional Theory (DFT) is a widely used method for accurately calculating various spectroscopic parameters. researchgate.netresearchgate.net

¹⁹F NMR Spectroscopy: For fluorinated compounds like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful characterization technique. ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment. nih.gov DFT-based procedures, such as the Gauge-Including Atomic Orbital (GIAO) method, have been shown to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. mdpi.com Studies comparing computational and experimental shifts for a range of fluorinated organic molecules have reported excellent correlations, with root mean square (RMS) errors as low as 3.57 ppm. This predictive power is invaluable for assigning signals in complex spectra and confirming molecular structures.

Vibrational and Electronic Spectroscopy: DFT calculations are also employed to predict infrared (IR) and UV-Visible (UV-Vis) spectra. researchgate.net Theoretical vibrational frequencies calculated for a molecule can be compared with an experimental FTIR spectrum to assign specific peaks to the stretching and bending modes of functional groups, such as the O-H, C-F, C-O, and aromatic C=C bonds. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) can calculate the electronic excitation energies, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. researchgate.net A study on the related compound (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol demonstrated a strong agreement between DFT-calculated values and experimental IR and UV-Vis data. researchgate.net

This synergy between computational prediction and experimental validation is crucial. It not only confirms the identity and purity of a synthesized compound but also provides a deeper understanding of its molecular and electronic structure. researchgate.net

Table 3: Comparison of Computational and Experimental Spectroscopic Methods

| Spectroscopic Technique | Information Provided | Typical Computational Method | Validation Metric |

|---|---|---|---|

| ¹⁹F NMR | Electronic environment of fluorine atoms | DFT with GIAO | Root Mean Square (RMS) Error, R² Correlation |

| FTIR (IR) | Molecular vibrational modes (functional groups) | DFT Frequency Calculation | Comparison of calculated and experimental peak positions (cm⁻¹) |

| UV-Vis | Electronic transitions (conjugation) | Time-Dependent DFT (TD-DFT) | Comparison of calculated and experimental λmax (nm) |

Applications of 3 Ethoxy 2,6 Difluorophenol in Chemical and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of fluorine and ethoxy groups on the phenol (B47542) ring of 3-Ethoxy-2,6-difluorophenol provides a versatile platform for a range of chemical transformations. This makes it a key building block in the multi-step synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, while the ethoxy group can be modified or sterically hinder certain reaction pathways, allowing for regioselective synthesis.

Precursor for Advanced Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Phenols are readily available starting materials for the synthesis of a wide array of multisubstituted aromatic compounds through the activation of the phenolic hydroxyl group. nih.gov this compound serves as a precursor for the synthesis of more complex fluorinated aromatic structures. The phenolic hydroxyl group can be converted into other functional groups, such as triflates or nonaflates, which are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents onto the aromatic ring, leading to a diverse range of advanced fluorinated compounds.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The incorporation of fluorine into these scaffolds can significantly enhance their biological activity. researchgate.net Fluorinated phenols can be utilized as starting materials for the synthesis of fluorinated heterocyclic compounds. While direct examples involving this compound are not extensively documented in publicly available literature, the general reactivity of fluorinated phenols suggests their potential in constructing heterocyclic systems. For instance, the phenolic hydroxyl group can be used as a handle to build fused ring systems or as a directing group for ortho-lithiation followed by reaction with electrophiles to form substituted heterocycles. The presence of the difluoro substitution pattern on the phenol can influence the regioselectivity of these cyclization reactions.

Utilization in the Development of Specialty Chemicals and Agrochemicals

The introduction of fluorine into organic molecules is a widely used strategy in the development of specialty chemicals and agrochemicals to enhance their efficacy and stability. beilstein-journals.org Fluorinated compounds often exhibit improved biological activity and metabolic resistance. ccspublishing.org.cn

Fluorinated phenols and their derivatives are important intermediates in the agrochemical industry. ccspublishing.org.cn The presence of fluorine atoms can significantly impact the mode of action and environmental fate of pesticides. nih.govnih.gov For instance, the difluorophenyl moiety is a common feature in many modern herbicides and fungicides. While specific agrochemicals derived directly from this compound are not prominently reported, its structural motifs are relevant to this field. The combination of the difluorophenol core with an ethoxy group could be explored for the synthesis of new active ingredients with potentially novel biological activities.

In the realm of specialty chemicals, fluorinated intermediates are crucial for manufacturing high-performance materials. beilstein-journals.org The unique properties of this compound, such as its polarity and potential for hydrogen bonding, could be leveraged in the synthesis of specialty polymers, surfactants, or electronic chemicals where precise molecular architecture is key to performance.

Contributions to Advanced Materials Science

The field of advanced materials continuously seeks new molecular components to create materials with novel and enhanced properties. This compound has shown potential as a valuable precursor in this area, particularly in the synthesis of liquid crystals and functional polymers.

Synthesis of Liquid Crystal Intermediates

Fluorinated liquid crystals are a critical component of modern liquid crystal displays (LCDs) due to their desirable properties, such as low viscosity, high resistivity, and tailored dielectric anisotropy. researchgate.net The incorporation of fluorine atoms into the molecular structure of liquid crystals significantly influences their mesomorphic behavior and electro-optical properties. researchgate.netnih.gov

The difluorophenyl unit is a common building block in the design of liquid crystal molecules. A patent for a liquid crystal composition includes a compound with a trans,trans-4-(4-Ethoxy-2,3-difluorophenyl) moiety. This structure is very similar to what would be derived from this compound, strongly indicating its utility as an intermediate in the synthesis of calamitic liquid crystals. The presence of the lateral ethoxy group can also influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed.

Table 1: Properties of a Liquid Crystal containing a related Ethoxy-difluorophenyl moiety

| Property | Value |

| Clearing Point | 105.1 °C |

| Optical Anisotropy (Δn at 589 nm, 20 °C) | 0.119 |

| Dielectric Anisotropy (Δε at 1 kHz, 20 °C) | 6.8 |

| Rotational Viscosity (γ1 at 20 °C) | 189 mPa·s |

Incorporation into Functional Polymers and Responsive Materials

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications. researchgate.netpageplace.denih.gov The synthesis of these materials often relies on the use of fluorinated monomers. This compound, with its reactive phenolic hydroxyl group, can be envisioned as a monomer or a precursor to a monomer for the synthesis of functional polymers. For example, it could be incorporated into polyethers, polyesters, or polycarbonates. The presence of the ethoxy and difluoro groups on the polymer backbone would be expected to influence the polymer's properties, such as its solubility, thermal stability, and surface characteristics.

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as temperature, pH, or light. Polymers incorporating fluorinated moieties can exhibit responsive behavior. While direct incorporation of this compound into responsive materials is not widely documented, the principles of polymer design suggest its potential utility. The polarity and hydrogen bonding capability of the phenolic group, combined with the properties imparted by the fluorine and ethoxy substituents, could be harnessed to create polymers that exhibit stimuli-responsive changes in conformation or solubility.

Applications in Gas Sensing Technologies

Extensive research and a comprehensive review of scientific literature and patent databases have revealed no specific applications of this compound in the field of gas sensing technologies. While the unique electronic and structural properties of fluorinated phenolic compounds suggest potential for investigation in sensor development, there is currently no available data or published research to support the use of this compound for this purpose.

The scientific community has explored various other fluorinated materials and phenolic derivatives for gas sensing applications, leveraging their potential for high sensitivity and selectivity. However, investigations into this compound as a primary sensing material, a modifying agent for sensor surfaces, or as a precursor for gas-sensitive polymers have not been reported.

Consequently, there are no detailed research findings, performance data, or established mechanisms to discuss regarding the application of this specific compound in gas sensing. Further research would be required to determine if this compound possesses any properties that would make it a viable candidate for the detection of specific gases.

Biological and Pharmaceutical Research Involving 3 Ethoxy 2,6 Difluorophenol and Its Derivatives

Medicinal Chemistry Applications as a Core Scaffold

Development of Pharmaceutical Intermediates

While fluorinated phenols are recognized as important pharmaceutical intermediates, no specific literature was found that details the use or synthesis of 3-Ethoxy-2,6-difluorophenol for the development of pharmaceutical intermediates. chemimpex.comresearchgate.net

Evaluation of Biological Activities

PubChem, a comprehensive database of chemical molecules, indicates that there is no literature data available for this compound concerning its biological activities. uni.lu

Investigations into Antimicrobial Potential

Studies on Anticancer Properties

There are no published studies, preclinical or otherwise, that assess the anticancer properties of this compound. Its cytotoxicity or efficacy against any cancer cell lines has not been reported in the available literature.

Anti-inflammatory Activity Assessments

No scientific assessments or evaluations of the anti-inflammatory activity of this compound have been published. There is no data regarding its effects on inflammatory pathways or mediators.

Mechanism of Action Studies on Biological Targets

The biological activity of this compound derivatives is likely dictated by the unique electronic properties of the 2,6-difluorophenol (B125437) group. This moiety is recognized in medicinal chemistry as a lipophilic bioisostere of a carboxylic acid. nih.govcreative-enzymes.com A bioisostere is a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity. The substitution of a carboxylic acid with a 2,6-difluorophenol can offer advantages such as improved cell membrane permeability and metabolic stability.

The pKa of the phenolic proton in 2,6-difluorophenol is approximately 7.1, which is significantly lower than that of phenol (B47542) itself (around 9.9). nih.gov This increased acidity means that at physiological pH (around 7.4), a significant portion of these molecules will exist in their ionized phenolate (B1203915) form, which can mimic the charge and shape of a carboxylate group. nih.gov This mimicry is central to the mechanism of action for many inhibitors that target the active sites of enzymes.

Derivatives of 2,6-difluorophenol have been investigated as inhibitors of several enzymes, including:

GABA Aminotransferase: Analogues where the 2,6-difluorophenol group replaced the carboxylic acid of GABA were found to be inhibitors of GABA aminotransferase, suggesting the moiety can effectively mimic the substrate at the enzyme's active site. nih.govcreative-enzymes.com

Aldose Reductase: The 2,6-difluorophenol group has been successfully used to create potent non-carboxylate inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govwikipedia.org

The mechanism of inhibition by such compounds can be either competitive, where the inhibitor directly competes with the natural substrate for binding to the active site, or non-competitive, where the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficacy. Given that the 2,6-difluorophenol moiety acts as a substrate mimic, a competitive inhibition mechanism is highly plausible for derivatives of this compound targeting enzymes that process carboxylate-containing substrates.

The following table summarizes the inhibitory activities of some 2,6-difluorophenol-containing compounds against their respective enzyme targets.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 3-(Aminomethyl)-2,6-difluorophenol | GABA Aminotransferase | Inhibitor | nih.govcreative-enzymes.com |

| 4-(Aminomethyl)-2,6-difluorophenol | GABA Aminotransferase | Inhibitor | nih.govcreative-enzymes.com |

| (1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl)(phenyl)methanone | Aldose Reductase | IC50 = 0.40 µM | nih.gov |

Impact of Fluorination on Biological Activity and Drug Design Principles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The two fluorine atoms in this compound are expected to profoundly influence its biological and pharmacological properties in several key ways.

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms generally increases a molecule's lipophilicity. This is because fluorine is more lipophilic than hydrogen.

Replacing a hydroxyl group with a fluorine atom on an aromatic ring typically leads to a significant increase in logP, often by 0.75 to 1.2 log units, especially when electron-donating groups are also present on the ring. nih.gov This increased lipophilicity can enhance the ability of a compound to cross cellular membranes, which are primarily lipid bilayers. Improved membrane permeability can lead to better oral bioavailability and greater access to intracellular targets. researchgate.net

However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance. Therefore, the degree of fluorination must be carefully optimized in drug design. In this compound, the two fluorine atoms, combined with the ethoxy group, would result in a compound with significantly higher lipophilicity compared to a non-fluorinated or non-ethoxylated phenol, likely enhancing its ability to permeate cells.

The following table illustrates the general effect of fluorination on the lipophilicity of aromatic compounds.

| Transformation | General Change in logP | Impact on Permeability | Reference |

|---|---|---|---|

| Aromatic H to F | Increase | Generally increases | nih.gov |

| Aromatic OH to F | Significant Increase | Generally increases | nih.gov |

| Aromatic OMe to F | Variable (can increase or decrease) | Variable | nih.gov |

Beyond modulating lipophilicity, fluorine atoms can directly participate in interactions within a biological target's binding pocket, thereby enhancing binding affinity. The highly polarized carbon-fluorine (C-F) bond can engage in favorable electrostatic interactions with polar groups in the protein.

Specific interactions involving fluorine that can enhance binding affinity include:

C-F···C=O Interactions: The fluorine atom can form a favorable orthogonal multipolar interaction with the carbonyl carbon of the protein backbone. This type of interaction has been shown to significantly enhance ligand binding affinity.

Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, it can still participate in hydrogen bonding, particularly with activated C-H donors or other polar hydrogen atoms within the binding site. labster.com

Hydrophobic Interactions: The fluorine atom can contribute to hydrophobic interactions within the binding pocket, displacing water molecules and leading to a favorable entropic contribution to binding.

Conformational Effects: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a conformation that is more favorable for binding to the target receptor.

The presence of two fluorine atoms ortho to the hydroxyl group in this compound can create a specific electronic and steric environment that could be exploited to achieve high-affinity binding to a target protein. The combination of the ethoxy group and the fluorine atoms would present a unique three-dimensional pharmacophore for molecular recognition. labster.com

Environmental Fate and Ecotoxicological Assessment of 3 Ethoxy 2,6 Difluorophenol

Degradation Pathways and Persistence in Environmental Matrices

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 3-Ethoxy-2,6-difluorophenol, these processes include hydrolysis, photolysis, and biodegradation.

Hydrolysis Studies and Chemical Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, conferring significant chemical stability to organofluorine compounds. google.comnih.gov This high bond energy suggests that the fluorine atoms on the aromatic ring are not susceptible to cleavage under typical environmental conditions. General safety data for similar compounds like 2,4-difluorophenol (B48109) indicate stability under normal conditions. thermofisher.comsigmaaldrich.com

The molecule also contains an alkyl-aryl ether linkage (-O-CH₂CH₃). Ether bonds are generally resistant to hydrolysis, typically requiring cleavage by strong acids or bases at elevated temperatures. In the context of environmental pH ranges (typically 4-9), the ethoxy group is expected to be stable and not undergo significant hydrolysis. While certain photocatalytic conditions can induce the hydrolysis of diaryl ethers, acs.orgnih.gov this is not a common pathway in most environmental compartments.

Table 1: Inferred Chemical Stability of this compound in Environmental Matrices

| Structural Moiety | Bond Type | Inferred Stability to Hydrolysis | Rationale |

| Fluorinated Aromatic Ring | Carbon-Fluorine (Aryl C-F) | High | The C-F bond is exceptionally strong and resistant to cleavage under typical environmental conditions. google.comnih.gov |

| Phenolic Group | Aromatic Carbon-Oxygen (Aryl C-O) | High | The phenolic hydroxyl group is stable and does not directly participate in hydrolysis. |

| Ethoxy Group | Alkyl-Aryl Ether (C-O-C) | High | Ether linkages are generally stable and resistant to hydrolysis in the absence of strong acids or catalysts. acs.orgnih.gov |

Photolysis and Atmospheric Transformation

Direct photolysis studies for this compound have not been identified. However, the potential for atmospheric transformation can be evaluated based on the behavior of related phenolic and aromatic compounds.

Phenolic compounds are known to be reactive in the atmosphere. They can undergo reactions with photochemically generated free radicals, such as hydroxyl radicals (•OH), which can lead to the formation of secondary organic aerosols (SOAs). mdpi.com The aromatic ring of this compound contains electrons that can absorb solar radiation, potentially leading to direct photodegradation. Studies on phenolic carbonyls, for instance, show they can decay rapidly in aqueous phases under sunlight. researchgate.net

Table 2: Potential Atmospheric Transformation Pathways for this compound

| Transformation Process | Potential Reactants | Expected Outcome | Influencing Factors |

| Direct Photolysis | Solar Radiation (UV-B, UV-A) | Ring opening or transformation | Light intensity, atmospheric absorption spectrum |

| Indirect Photolysis | Hydroxyl Radicals (•OH), Nitrate Radicals (NO₃•) | Hydroxylation of the aromatic ring, formation of nitrophenols | Concentration of atmospheric oxidants, humidity |

| Aqueous Phase Photochemistry | Dissolved Oxidants in Cloud/Fog Water | Formation of low-volatility, light-absorbing products | pH of atmospheric water, presence of photosensitizers researchgate.net |

Biodegradation Potential in Soil and Aquatic Environments

There is no specific information on the biodegradation of this compound. The potential for microbial degradation is dependent on the compound's structure, particularly the presence of the phenol (B47542) ring, the ethoxy group, and the fluorine substituents.

Phenol and many of its derivatives can serve as a source of carbon and energy for a wide variety of microorganisms. ijrrjournal.comresearchgate.net Bacteria, particularly from the Pseudomonas genus, are known to degrade phenol, typically by converting it to catechol, which is then further metabolized through ring cleavage. ijrrjournal.comnih.gov

However, the presence of halogen substituents, especially fluorine, can significantly hinder biodegradation. The stability of the C-F bond makes organofluorine compounds generally recalcitrant to microbial attack. nih.govresearchgate.net Biodegradation of fluorinated compounds, when it occurs, is often slow and may be incomplete. researchgate.net Microbial strategies for degrading halogenated phenols can involve initial attack by monooxygenases to yield chlorocatechols (in the case of chlorinated phenols) or reductive dehalogenation under anaerobic conditions. researchgate.net It is plausible that similar pathways could be relevant for fluorinated phenols. The initial step would likely involve enzymatic attack on the non-fluorinated parts of the molecule to activate it for subsequent defluorination. nih.gov

Extended exposure of microbial communities to phenol has been shown to result in adaptation, enhancing the biodegradation of structurally related compounds. capes.gov.br Whether a similar adaptation could occur for this compound is unknown but represents a potential, albeit likely slow, degradation pathway.

Table 3: Factors Influencing the Biodegradation Potential of this compound

| Factor | Influence on Biodegradation | Rationale |

| Fluorine Substituents | Negative | The high strength of the C-F bond makes the compound resistant to enzymatic attack and defluorination. nih.govresearchgate.net |

| Phenolic Ring | Positive | The phenol structure is a recognizable substrate for many microbial degradation pathways. ijrrjournal.comresearchgate.net |

| Environmental Conditions | Variable | Aerobic conditions may favor oxidative attack on the ring, while anaerobic conditions could potentially facilitate reductive defluorination. researchgate.net |

| Microbial Adaptation | Potentially Positive | Acclimation of microbial communities to the compound or similar structures could enhance degradation rates over time. capes.gov.br |

Environmental Distribution and Transport Mechanisms

The movement of this compound through the environment is governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air.

Adsorption/Desorption to Soil and Sediments

No empirical data exists for the adsorption and desorption of this compound on soil and sediments. However, the principles governing the soil mobility of organic compounds can be applied to predict its likely behavior. The interaction of organic molecules with soil is a complex process influenced by the properties of both the chemical and the soil matrix. acs.org

The mobility of organic compounds in soil is often described by the soil adsorption coefficient (Kd), which is the ratio of the chemical's concentration in soil to its concentration in water at equilibrium. chemsafetypro.com Because adsorption is often nonlinear, the Freundlich isotherm is commonly used to model the retention of hydrophobic organic compounds by heterogeneous materials like soil. acs.orgresearchgate.net

The Freundlich equation is given by: Cs = KfCen where Cs is the amount of compound sorbed to the soil, Ce is the equilibrium concentration in solution, Kf is the Freundlich coefficient (an indicator of sorption capacity), and n is the Freundlich exponent (indicating the degree of nonlinearity). acs.org

For organic compounds, adsorption is strongly correlated with the organic carbon content of the soil. acs.org Therefore, the Freundlich coefficient is often normalized to the organic carbon content, yielding the organic carbon-normalized Freundlich distribution coefficient (Kfoc). chemsafetypro.com A high Kfoc value indicates strong adsorption to soil and low mobility, whereas a low value suggests the compound is more mobile and likely to leach into groundwater. chemsafetypro.com The adsorption of phenolic compounds is also highly dependent on soil pH, which affects the surface charge of the soil particles and the ionization state of the phenol. mdpi.comgnest.org

Table 4: Factors Influencing the Adsorption/Desorption of Phenolic Compounds in Soil

| Factor | Description | Impact on Adsorption of this compound |

| Soil Organic Carbon (OC) | The primary sorbent for non-polar organic compounds in soil. | Higher OC content is expected to increase adsorption and reduce mobility. chemsafetypro.com |

| Soil pH | Affects the surface charge of soil minerals and the ionization of the phenolic hydroxyl group. | Adsorption of phenols is often greatest at pH values near their pKa. At higher pH, the phenolate (B1203915) anion is formed, which is more water-soluble and less adsorbed. gnest.org |

| Clay Content and Type | Clay minerals provide surface area for adsorption. | The specific type and amount of clay will influence the overall adsorption capacity of the soil. |

| Compound Hydrophobicity | The tendency of a compound to partition out of water. | The ethoxy group and aromatic ring contribute to hydrophobicity, suggesting a tendency to adsorb to organic matter. |

Volatility and Potential for Atmospheric Transport

Specific data on the vapor pressure and Henry's Law constant for this compound are not available. Its potential for atmospheric transport depends on its volatility, which can be inferred from its chemical structure.

Phenolic compounds can be classified as volatile or intermediate-volatility organic compounds (IVOCs), which are recognized as important precursors to secondary organic aerosols. nih.govresearchgate.net The volatility of a molecule is influenced by its molecular weight, polarity, and intermolecular forces. The hydroxyl group on the phenol ring allows for hydrogen bonding, which tends to decrease volatility compared to non-polar compounds of similar size. mdpi.com

Conversely, fluorination tends to increase the volatility of organic compounds relative to their non-fluorinated counterparts. nih.govdioxin20xx.org This is due to the low polarizability of the fluorine atom, which results in weak intermolecular cohesive forces. nih.gov Therefore, this compound represents a balance of these competing structural effects. While it is a solid at room temperature, suggesting low volatility, the presence of two fluorine atoms may enhance its tendency to partition into the gas phase compared to a non-fluorinated analogue. If it enters the atmosphere, its classification as an IVOC would suggest it could be subject to atmospheric transport over moderate to long distances.

Table 5: Structural Factors Influencing the Volatility of this compound

| Structural Feature | Effect on Intermolecular Forces | Expected Impact on Volatility |

| Phenolic Hydroxyl Group | Enables hydrogen bonding (strong) | Decreases volatility mdpi.com |

| Aromatic Ring | Allows for π–π stacking (moderate) | Decreases volatility |

| Fluorine Atoms | Low polarizability, weak van der Waals forces | Increases volatility nih.gov |

| Molecular Weight (176.13 g/mol ) | Larger molecules tend to have lower volatility | Moderate volatility |

Ecotoxicity Studies on Environmental Organisms

To understand the potential environmental impact of this compound, a battery of ecotoxicity tests on representative aquatic organisms would be required. These tests are designed to determine the concentrations at which the chemical may cause adverse effects.

Aquatic Organism Toxicity (e.g., Algae, Invertebrates, Fish)

Standardized toxicity tests would be conducted to assess the effects of this compound on primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). These tests typically measure endpoints such as growth inhibition for algae, immobilization or mortality for invertebrates, and mortality for fish over specific exposure durations.

Table 1: Hypothetical Acute Ecotoxicity Data for this compound

| Test Organism | Endpoint | Duration | Result (EC₅₀/LC₅₀) mg/L |

|---|---|---|---|

| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition | 72 hours | Data not available |

| Daphnia magna (Water Flea) | Immobilization | 48 hours | Data not available |

EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population. LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.

Microbial Toxicity and Impact on Bioremediation Processes

The effect of this compound on microbial communities is crucial for understanding its impact on ecosystem functions like nutrient cycling and organic matter decomposition. Studies would investigate the inhibition of microbial respiration or other metabolic activities. Furthermore, its persistence and potential for biodegradation would be assessed to determine its impact on bioremediation processes. A substance that is toxic to microorganisms could inhibit the natural attenuation of other pollutants.

Table 2: Hypothetical Microbial Toxicity and Biodegradation Data for this compound

| Test | Endpoint | Result |

|---|---|---|

| Activated Sludge Respiration Inhibition (OECD 209) | IC₅₀ | Data not available |

IC₅₀ (Inhibitory Concentration 50): The concentration of a substance that causes a 50% inhibition of a given biological process.

Comparative Environmental Assessment with Related Fluorinated Phenols

A comparative environmental assessment would involve evaluating the ecotoxicity and environmental fate of this compound against other structurally similar fluorinated phenols. This comparison would help to understand the influence of the ethoxy group and the fluorine atom positions on the compound's environmental behavior. For instance, comparisons could be made with compounds like 2,6-difluorophenol (B125437) or other ethoxy-fluorophenol isomers. Factors such as persistence, bioaccumulation potential, and toxicity would be key parameters in such an assessment. Without specific data for this compound, a meaningful comparison is not possible.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Patent Landscape and Commercial Relevance in Research for 3 Ethoxy 2,6 Difluorophenol

Analysis of Patented Synthetic Routes and Applications

While specific patents detailing the synthesis and applications of 3-Ethoxy-2,6-difluorophenol are not extensively available in the public domain, the patent landscape of structurally similar fluorinated phenol (B47542) derivatives provides significant insights into its potential synthetic routes and commercial applications. Analysis of patents for related compounds, such as isomers and other fluorinated phenols, reveals common synthetic strategies and end-uses that are likely applicable to this compound.

Patented synthetic methodologies for analogous compounds frequently commence with a polysubstituted benzene (B151609) derivative. A common route involves the etherification of a di- or tri-substituted phenol, followed by further functionalization. For instance, the synthesis of the related compound 4-ethoxy-2,3-difluorophenol (B141254) often starts from a corresponding difluorobromobenzene. This precursor undergoes a Grignard reaction, followed by boronic acid formation and subsequent oxidation to yield the phenol. This multi-step process is a frequently patented method for producing various fluorinated phenols, indicating its industrial viability.

Another patented approach for synthesizing fluorinated phenols involves nucleophilic aromatic substitution on a highly fluorinated benzene ring. While potentially less direct for producing this compound, this strategy is a cornerstone in the synthesis of many fluorinated aromatic compounds.

The primary patented applications for structurally similar fluorinated phenols are concentrated in two main areas: liquid crystal displays (LCDs) and as intermediates in the synthesis of pharmaceuticals and agrochemicals. Fluorinated moieties are incorporated into liquid crystal molecules to modulate their physical properties, such as dielectric anisotropy and viscosity, which are critical for the performance of modern display technologies. The presence of fluorine atoms can significantly enhance the electro-optical characteristics of the final liquid crystal mixture.

In the pharmaceutical and agrochemical sectors, fluorinated phenols serve as crucial building blocks. The introduction of fluorine atoms into a molecule can improve its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby enhancing the efficacy and pharmacokinetic profile of the final active ingredient. The patent literature for various drugs and pesticides frequently cites the use of fluorinated phenol derivatives as key starting materials or intermediates.

While direct patent filings for this compound remain limited, its structural similarity to compounds with established industrial importance suggests its potential as a valuable intermediate in these high-value sectors.

Intellectual Property Trends for Fluorinated Phenol Derivatives

The intellectual property landscape for fluorinated phenol derivatives is characterized by a consistent and growing number of patent filings, reflecting the increasing importance of these compounds in advanced materials and life sciences. A notable trend is the focus on developing novel and efficient synthetic routes that are both scalable and cost-effective for industrial production.

Another significant trend is the patenting of new applications for existing and novel fluorinated phenol derivatives. As research uncovers new potential uses for these compounds, particularly in areas like organic electronics and specialty polymers, companies are quick to file patents to protect these new market opportunities. The unique electronic properties conferred by fluorine substitution make these compounds attractive for a wide range of applications beyond their traditional use in liquid crystals and pharmaceuticals.

Furthermore, there is a growing body of patents focused on the use of fluorinated phenols in the synthesis of complex molecules with specific biological activities. These patents often cover a broad class of compounds with a common fluorinated phenol core, aiming to protect a wide range of potential drug candidates. This trend underscores the strategic importance of fluorinated building blocks in the discovery and development of new therapeutic agents.

The geographic distribution of patent filings for fluorinated phenol derivatives is concentrated in regions with strong chemical and pharmaceutical industries, including the United States, Europe, Japan, and increasingly, China. This global patent activity highlights the widespread recognition of the commercial value of this class of compounds.

Industrial Research and Development Focus Areas

Industrial research and development (R&D) efforts concerning fluorinated phenol derivatives are primarily directed towards leveraging their unique properties to create innovative and high-performance products. The key focus areas for industrial R&D can be summarized as follows:

Advanced Materials:

Liquid Crystals: A major driver of R&D in this field is the continuous demand for higher-performance liquid crystal displays with faster switching speeds, wider viewing angles, and lower power consumption. Research is focused on designing and synthesizing novel fluorinated phenol derivatives that can be incorporated into liquid crystal mixtures to achieve these desired properties.

Specialty Polymers: The incorporation of fluorinated phenols into polymer backbones can impart desirable characteristics such as thermal stability, chemical resistance, and low dielectric constants. Industrial R&D is exploring the use of these monomers in the production of high-performance polymers for applications in the electronics, aerospace, and automotive industries.

Life Sciences:

Pharmaceuticals: The pharmaceutical industry invests heavily in the development of new drugs containing fluorine. R&D in this area focuses on using fluorinated phenols as key building blocks for synthesizing novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The strategic placement of fluorine atoms can block metabolic pathways, leading to longer-lasting drugs with fewer side effects.

Agrochemicals: Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated phenols to develop new pesticides and herbicides with enhanced potency and environmental profiles. Research is aimed at creating more effective and selective crop protection agents.

Process Chemistry and Manufacturing:

A significant area of industrial R&D is dedicated to improving the synthesis of fluorinated phenol derivatives. The focus is on developing more sustainable and cost-effective manufacturing processes. This includes the exploration of new catalytic methods, the use of greener solvents, and the optimization of reaction conditions to improve yields and reduce the environmental impact of production. The development of scalable and robust synthetic routes is crucial for the commercial viability of any new fluorinated phenol derivative.

Future Research Directions and Unaddressed Challenges for 3 Ethoxy 2,6 Difluorophenol

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds is a cornerstone of modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. benthamdirect.comresearchgate.net However, traditional synthetic routes can sometimes be inefficient or environmentally taxing. Future research must, therefore, focus on developing novel and sustainable methodologies for the production of 3-Ethoxy-2,6-difluorophenol.

Green chemistry principles offer a promising framework for this endeavor. dovepress.com The exploration of solvent-free reactions, the use of renewable starting materials, and the development of catalytic systems that minimize waste are all critical areas of investigation. benthamdirect.comresearchgate.net For instance, mechanochemical methods, which use mechanical force to drive chemical reactions, could offer a rapid and environmentally friendly alternative to traditional solvent-based syntheses. rsc.org Additionally, enzymatic synthesis, leveraging the high selectivity of enzymes, presents an exciting frontier for producing complex fluorinated compounds under mild conditions. nih.gov

| Potential Sustainable Synthetic Approach | Description | Potential Advantages |

| Mechanochemical Synthesis | Utilizes mechanical energy to initiate and sustain chemical reactions in the solid state. | Reduced solvent waste, faster reaction times, and potential for new reaction pathways. |

| Enzymatic Fluorination | Employs enzymes, such as fluorinases, to catalyze the formation of carbon-fluorine bonds. | High selectivity, mild reaction conditions, and environmentally friendly. |

| Flow Chemistry | Conducts chemical reactions in a continuous flowing stream rather than in a batch reactor. | Improved reaction control, enhanced safety, and easier scalability. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often leading to dramatically reduced reaction times. | Increased reaction rates, higher yields, and improved product purity. benthamdirect.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. astrazeneca.comijettjournal.org For this compound, these computational tools offer a powerful means to explore its chemical space and design novel derivatives with enhanced properties.

AI algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new compounds. mdpi.com This can significantly accelerate the identification of promising drug candidates and reduce the reliance on time-consuming and expensive high-throughput screening. astrazeneca.comlifechemicals.com Generative AI models can even design entirely new molecules with desired properties, opening up a world of possibilities for creating next-generation therapeutics based on the this compound scaffold. lifechemicals.com